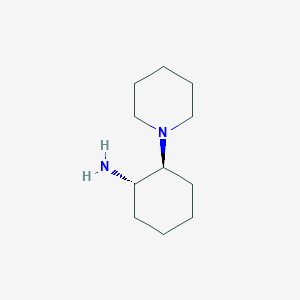
2-Methyl-1,4-bis(trimethylsiloxy)benzene
概要
説明
2-Methyl-1,4-bis(trimethylsiloxy)benzene is an organosilicon compound with the molecular formula C13H24O2Si2 and a molecular weight of 268.51 g/mol . This compound is characterized by the presence of two trimethylsiloxy groups attached to a benzene ring, with a methyl group at the 2-position. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
The synthesis of 2-Methyl-1,4-bis(trimethylsiloxy)benzene typically involves the reaction of 2-methyl-1,4-dihydroxybenzene with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis route can be scaled up for larger production. The key steps involve:
Starting Material: 2-Methyl-1,4-dihydroxybenzene.
Reagent: Trimethylsilyl chloride.
Catalyst/Base: Pyridine.
Reaction Conditions: Room temperature, inert atmosphere.
Purification: Column chromatography or recrystallization.
化学反応の分析
2-Methyl-1,4-bis(trimethylsiloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones under specific conditions.
Reduction: Reduction reactions can convert the compound back to its hydroxy form.
Substitution: The trimethylsiloxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of functionalized benzene derivatives.
科学的研究の応用
2-Methyl-1,4-bis(trimethylsiloxy)benzene has several scientific research applications:
作用機序
The mechanism of action of 2-Methyl-1,4-bis(trimethylsiloxy)benzene involves its ability to form stable silicon-oxygen bonds. This stability makes it an excellent candidate for use in various chemical reactions and industrial applications. The compound can interact with other molecules through its trimethylsiloxy groups, facilitating the formation of new chemical bonds and structures .
類似化合物との比較
Similar compounds to 2-Methyl-1,4-bis(trimethylsiloxy)benzene include:
1,4-Bis(trimethylsilyl)benzene: Lacks the methyl group at the 2-position, making it less reactive in certain chemical reactions.
1,2-Bis(trimethoxysilyl)ethane: Contains ethane instead of benzene, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs.
特性
IUPAC Name |
trimethyl-(2-methyl-4-trimethylsilyloxyphenoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2Si2/c1-11-10-12(14-16(2,3)4)8-9-13(11)15-17(5,6)7/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYOHMJSEPFQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507065 | |
| Record name | [(2-Methyl-1,4-phenylene)bis(oxy)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78018-53-8 | |
| Record name | [(2-Methyl-1,4-phenylene)bis(oxy)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile](/img/structure/B1601965.png)







